molecular formula C21H27O3P B6301660 (S)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,2-dimethyl-2,3-dihydrobenzo[d][1,3]oxaph osphole CAS No. 2227217-19-6

(S)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,2-dimethyl-2,3-dihydrobenzo[d][1,3]oxaph osphole

Cat. No.: B6301660
CAS No.: 2227217-19-6
M. Wt: 358.4 g/mol
InChI Key: GGPKISOMMZBCPQ-RUZDIDTESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains a tert-butyl group, a dimethoxyphenyl group, and a benzo[d][1,3]oxaphosphole ring. The tert-butyl group is a simple hydrocarbon moiety that is often used in chemical transformations . The dimethoxyphenyl group contains two methoxy groups (-OCH3) attached to a phenyl ring, which can participate in various chemical reactions. The benzo[d][1,3]oxaphosphole ring is a heterocyclic compound that contains a phosphorus atom .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of the atoms and the bonds between them. The presence of the tert-butyl group could cause steric hindrance, affecting the overall shape of the molecule .


Chemical Reactions Analysis

The tert-butyl group in the molecule can show a unique reactivity pattern due to its crowded nature . The dimethoxyphenyl group and the benzo[d][1,3]oxaphosphole ring can also participate in various chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the tert-butyl group could affect its solubility in different solvents .

Scientific Research Applications

Synthesis Applications

The compound has been used in the synthesis of various derivatives. For example, it has been utilized in the synthesis of 4- or 6-(3-benzyl-2,3-dihydrobenzo[d]thiazol-2-yl)phenol derivatives, indicating its versatility in organic synthesis (Nassiri, 2017). Additionally, it has been involved in the synthesis of new 2,5-Di-substituted 1,3,4-Oxadiazoles, showcasing its role in creating compounds with potential antioxidant activity (Shakir et al., 2014).

Chemical Properties and Reactions

The compound’s chemical properties have been explored in various reactions. It has been used in manganese(III)-mediated intermolecular cyclization reactions of alkenes and active methylene compounds (Ouyang, Nishino, & Kurosawa, 1997), demonstrating its reactivity and potential in organic transformations. Also, the compound has been a part of studies involving photochemical transformations, as seen in the work of Kravchenko et al. (2018).

Applications in Material Science

In material science, the compound has shown utility in the synthesis of novel materials. For instance, it has been used in the development of highly lipophilic benzoxazole-2ylphosphonates with antineoplastic properties, highlighting its potential in medicinal chemistry and materials research (Barghash, Ganoub, & Abdou, 2014).

Other Relevant Research

Further research includes the preparation of copper ion complexes with this compound, as explored by Itoh et al. (2005). This illustrates the compound's role in forming metal complexes, which can have various applications in catalysis and material science.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a catalyst, its mechanism of action would involve speeding up a chemical reaction .

Properties

IUPAC Name

(3S)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2,2-dimethyl-1,3-benzoxaphosphole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27O3P/c1-20(2,3)25-19-14(10-8-13-17(19)24-21(25,4)5)18-15(22-6)11-9-12-16(18)23-7/h8-13H,1-7H3/t25-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGPKISOMMZBCPQ-RUZDIDTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2=CC=CC(=C2P1C(C)(C)C)C3=C(C=CC=C3OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC2=CC=CC(=C2[P@@]1C(C)(C)C)C3=C(C=CC=C3OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27O3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.